molecular formula C19H12O7 B11307846 7,8-Dihydroxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one

7,8-Dihydroxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one

Cat. No.: B11307846
M. Wt: 352.3 g/mol
InChI Key: CLKQDGSSGRCXLQ-UHFFFAOYSA-N
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Description

7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound belonging to the class of bichromenes This compound is characterized by its unique structure, which includes two chromene units connected through a methoxy group

Preparation Methods

The synthesis of 7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available chromene derivatives.

    Reaction Conditions: The chromene derivatives undergo a series of reactions, including hydroxylation and methoxylation, under controlled conditions.

    Catalysts and Solvents: Catalysts such as palladium or platinum are often used to facilitate the reactions. Solvents like dichloromethane or ethanol are commonly employed.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting or modulating their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pathways involved may include antioxidant defense mechanisms and anti-inflammatory signaling pathways.

Comparison with Similar Compounds

Similar compounds to 7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE include:

The uniqueness of 7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE lies in its specific arrangement of functional groups and the bichromene structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H12O7

Molecular Weight

352.3 g/mol

IUPAC Name

7,8-dihydroxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C19H12O7/c1-24-14-4-2-3-9-7-12(19(23)26-17(9)14)11-8-15(21)25-18-10(11)5-6-13(20)16(18)22/h2-8,20,22H,1H3

InChI Key

CLKQDGSSGRCXLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4O)O

Origin of Product

United States

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